Enterocin

説明

特性

CAS番号 |

59678-46-5 |

|---|---|

分子式 |

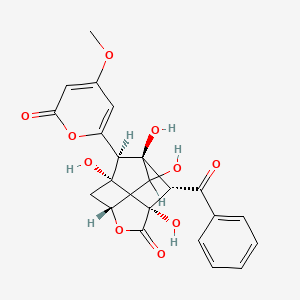

C22H20O10 |

分子量 |

444.4 g/mol |

IUPAC名 |

(1S,2S,3S,6R,8R,9S,10R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |

InChI |

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18-,20-,21+,22-/m1/s1 |

InChIキー |

CTBBEXWJRAPJIZ-VHPBLNRZSA-N |

異性体SMILES |

COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4[C@H]([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

正規SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

enterocin vulgamycin |

製品の起源 |

United States |

準備方法

合成経路と反応条件: エンテロシンの全合成には、複雑な一連の酵素反応が含まれます。 生合成は、安息香酸またはフェニルアラニンの活性化から始まり、一連のクライゼン縮合と酵素的修飾が続きます 。 関与する主要な酵素には、ファボルスキー様転位を触媒するEncMと、アシルキャリアタンパク質への安息香酸のATP依存性転移を促進するEncNがあります .

工業的生産方法: エンテロシンの工業的生産は、通常、制御された条件下でのエンテロコッカス属の菌株の発酵によって行われます。 発酵プロセスは最大収量になるように最適化され、その後、硫酸アンモニウム沈殿やクロマトグラフィーなどの精製工程が行われます .

化学反応の分析

反応の種類: エンテロシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、その抗菌活性と安定性にとって重要です。

一般的な試薬と条件:

酸化: 過酸化水素などの酸化剤の使用を伴うことが多いです。

還元: 通常、水素化ホウ素ナトリウムなどの還元剤が用いられます。

置換: 一般的に、塩基性条件下で水酸化物イオンなどの求核剤が用いられます。

主要な生成物: これらの反応から生成される主要な生成物には、抗菌作用が強化された修飾されたエンテロシン誘導体があります .

科学研究の応用

エンテロシンは、幅広い科学研究の応用があります。

化学: ポリケチド合成と酵素反応の研究のためのモデル化合物として使用されます。

生物学: 微生物生態における役割と天然保存剤としての役割が調査されています。

科学的研究の応用

Food Preservation

Enterocins are widely recognized for their efficacy as natural preservatives in food products. Their ability to inhibit pathogenic bacteria makes them valuable in extending shelf life and ensuring food safety.

Case Study: Enterocin RM6 in Dairy Products

A study characterized this compound RM6 from Enterococcus faecalis, demonstrating its effectiveness against Listeria monocytogenes in cottage cheese. The this compound caused a 4-log reduction in L. monocytogenes populations within 30 minutes at a concentration of 80 AU/mL, showcasing its potential as a biopreservative in dairy products .

Table 1: Efficacy of this compound RM6 against Pathogens

| Pathogen | Reduction (log CFU/g) | Treatment Time (min) |

|---|---|---|

| Listeria monocytogenes | 4 | 30 |

| Bacillus cereus | Not specified | Not specified |

| Methicillin-resistant Staphylococcus aureus | Not specified | Not specified |

Antimicrobial Activity Against Pathogens

Enterocins exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, making them suitable candidates for alternative therapies to antibiotics.

Case Study: Synthetic Enterocins Against Clostridium perfringens

Research on synthetic enterocins A, B, P, SEK4, and L50 revealed that these compounds displayed significant antimicrobial activity against Clostridium perfringens. Combinations of these enterocins demonstrated synergistic effects, enhancing their efficacy compared to single treatments. This suggests that enterocins could serve as effective alternatives to traditional antibiotics in the poultry industry .

Table 2: Antimicrobial Efficacy of Synthetic Enterocins

| This compound Combination | Activity Against C. perfringens | Synergistic Effect |

|---|---|---|

| L50A + L50B | High | Yes |

| EntA + L50A | Moderate | Partial |

| EntP + L50B | High | Yes |

Healthcare Applications

Beyond food safety, enterocins are being explored for therapeutic applications due to their antibacterial properties.

Case Study: this compound AS-48

This compound AS-48 has shown promise in treating infections caused by antibiotic-resistant bacteria. Its broad-spectrum activity includes inhibition of pathogens such as Staphylococcus aureus and Listeria monocytogenes, making it a candidate for developing new antimicrobial therapies .

Biopreservation in Fermented Foods

Enterocins are also utilized in the fermentation process of various foods, enhancing the safety and quality of products like yogurt and cheese.

Case Study: this compound E-760

The isolation of this compound E-760 demonstrated its thermostability and effectiveness against multiple pathogens during yogurt production. The addition of this compound resulted in significant reductions in pathogenic bacterial counts, thereby improving the safety profile of fermented dairy products .

Environmental Applications

Recent studies have indicated that enterocins can be applied in agricultural settings to combat plant pathogens, thus promoting sustainable farming practices.

Case Study: Pantoea agglomerans with this compound

Research has highlighted the use of Pantoea agglomerans, which produces this compound-like substances, as an antagonist against various plant pathogens. This biocontrol strategy can potentially reduce reliance on chemical pesticides .

作用機序

エンテロシンは、標的細菌の細胞膜を破壊することで抗菌作用を発揮します。 この破壊により、膜電位の消失、内部ATPの損失、最終的には細胞死が生じます 。 分子標的には、細菌の生存に不可欠な膜結合タンパク質と脂質が含まれます .

類似の化合物との比較

エンテロシンは、幅広いスペクトル活性とさまざまな条件下での安定性により、バクテリオシンの中でユニークです。 類似の化合物には、次のものがあります。

ニシン: 抗菌作用が似ていますが、高温では安定性が低い別のバクテリオシンです。

エンテロシンの独特の構造と幅広いスペクトル活性により、食品保存や医学におけるさまざまな用途にとって有望な候補となっています。

類似化合物との比較

Comparison with Similar Bacteriocins

Structural and Genetic Features

Enterocin A vs. This compound B vs. Pediocin PA-1

- Sequence Homology : this compound A (EntA) shares high homology with Pediocin PA-1, particularly in hydrophobic (e.g., Val¹⁵, Trp³³) and charged residues (e.g., Lys⁴³). This compound B (EntB) has lower homology but retains functional similarities .

- Molecular Size : EntA (712 residues) is significantly smaller than EntB (2125 residues). Both lack disulfide bonds despite possessing surface cysteine residues, unlike Pediocin PA-1, which forms disulfide-stabilized β-sheets critical for its hairpin conformation .

- 3D Structure : EntA and Pediocin PA-1 adopt globular shapes, while EntB has a more charged, elongated structure. Divercin V41, a Pediocin homolog, is linear in contrast to Pediocin’s globularity, which may explain its lack of anti-tumor activity .

Table 1: Structural Comparison of Enterocins and Pediocin

| Bacteriocin | Residues | Key Motifs/Features | Disulfide Bonds | 3D Shape |

|---|---|---|---|---|

| This compound A | 712 | YGNGVXC (Class IIa motif) | No | Globular |

| This compound B | 2125 | Lacks YGNGVXC motif | No | Elongated |

| Pediocin PA-1 | 62 | YGNGVXC, two disulfide bonds | Yes | Globular |

| Divercin V41 | ~60 | High homology to Pediocin | No | Linear |

| This compound AS-48 | 70 | Circular (head-to-tail bond) | No | Compact globule |

Leaderless Bacteriocins: this compound DD14

This compound DD14 is a two-peptide leaderless bacteriocin (LLB) composed of EntDD14A and EntDD14B. Unlike most bacteriocins, LLBs lack N-terminal leader peptides and rely on atypical transport systems (e.g., ABC transporters) for secretion . This structural simplicity may enhance stability under harsh conditions but limits their spectrum compared to leader-dependent variants like EntA .

Circular Bacteriocins: this compound AS-48

This compound AS-48 is a 70-residue circular bacteriocin with five α-helical domains stabilized by a head-to-tail peptide bond. Its compact globular structure enables membrane insertion and pore formation, conferring resistance to proteases and heat (stable at 100°C for 15 minutes) . In contrast, linear bacteriocins like Pediocin PA-1 depend on secondary structures stabilized by disulfide bonds .

Functional and Mechanistic Differences

Antimicrobial Spectrum

- Class IIa Enterocins (EntA, EntP): Strong antilisterial activity due to the YGNGVXC motif. EntA inhibits Listeria at nanomolar concentrations .

- This compound B : Despite lacking the YGNGVXC motif, it exhibits antilisterial activity comparable to Class IIa bacteriocins, possibly through hydrophobic interactions .

- This compound AS-48 : Broad activity against Gram-positive bacteria (e.g., Bacillus cereus) and Gram-negative pathogens (e.g., Salmonella enterica) when combined with membrane-disrupting agents .

Synergistic Effects

Table 2: Functional Comparison of Enterocins

| Bacteriocin | Key Targets | Stability (Heat/Proteases) | Synergistic Partners |

|---|---|---|---|

| This compound A | Listeria, Staphylococcus | Moderate | This compound B, Pediocin PA-1 |

| This compound AS-48 | Gram-positive, Gram-negative* | High | EDTA, high-pressure |

| This compound DD14 | Lactobacillus, Clostridium | High | None reported |

| Divercin V41 | Listeria | Moderate | None |

*Gram-negative activity requires outer membrane permeabilizers.

生物活性

Enterocins are a group of bacteriocins produced by Enterococcus species, primarily known for their antimicrobial properties against various pathogenic microorganisms. This article delves into the biological activity of enterocins, focusing on their mechanisms of action, efficacy against foodborne pathogens, and potential applications in food preservation and health.

Overview of Enterocin Types

Enterocins are classified into several types based on their structure and mode of action. The most studied include this compound A, B, P, and L50. Each type exhibits unique antimicrobial activities and mechanisms that contribute to their effectiveness against a broad spectrum of bacteria.

| This compound | Source | Molecular Weight (Da) | Active Against |

|---|---|---|---|

| This compound A | Enterococcus faecium | 3,000 | Listeria monocytogenes, S. aureus |

| This compound B | Enterococcus faecalis | 3,200 | Clostridium perfringens, E. coli |

| This compound P | Enterococcus faecium | 5,362 | Salmonella spp., MRSA |

| This compound L50 | Enterococcus faecalis | 2,500 | Various Gram-positive bacteria |

Enterocins exert their antimicrobial effects primarily through:

- Membrane Disruption : They disrupt the integrity of bacterial cell membranes, leading to cell lysis. For instance, this compound P causes significant dissipation of the membrane potential () in target bacteria, which correlates with a decrease in intracellular ATP levels .

- Inhibition of Cell Wall Synthesis : Some enterocins interfere with the synthesis of the bacterial cell wall, making it more susceptible to lysis.

- Synergistic Effects : Combinations of different enterocins can enhance antimicrobial activity. Studies have shown that combinations such as EntA-L50A exhibit synergistic effects against Clostridium perfringens .

Efficacy Against Pathogens

Numerous studies have demonstrated the effectiveness of enterocins against foodborne pathogens:

- This compound RM6 : Purified from E. faecalis, it showed a four-log reduction in Listeria monocytogenes within 30 minutes at a concentration of 80 AU/mL in cottage cheese .

- This compound P : In addition to its effects on membrane potential and ATP levels, it has been shown to be effective against various strains of Staphylococcus aureus and Salmonella spp., making it a promising candidate for food preservation .

Case Studies

- This compound E-760 : This bacteriocin was isolated from E. durans and demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Salmonella enterica serovars and Escherichia coli O157:H7 .

- This compound AS-48 : Evaluated for its safety and efficacy in food applications, this this compound has shown significant antimicrobial properties while being resistant to common proteolytic enzymes .

Research Findings

Recent research highlights the increasing interest in utilizing enterocins for food safety:

- A study screening 135 enterococci strains found that 82.5% of those harboring this compound genes exhibited antimicrobial activity against at least one indicator strain .

- The use of enterocins in food preservation has gained traction due to their ability to inhibit pathogenic bacteria without affecting the sensory qualities of food products.

Q & A

Q. What factors influence Enterocin production yield in laboratory settings, and how are they experimentally optimized?

this compound production is influenced by microbial growth phase, initial pH of media, and fermentation conditions. For example, Enterococcus faecalis K2B1 exhibits optimal bacteriocin production during the exponential growth phase (3–17 hours post-inoculation) in MRS broth at pH 5–7 and 37°C . Methodological optimization involves:

- Constructing growth curves to identify active production phases.

- Testing pH gradients (e.g., pH 5 vs. 7) to determine metabolite stability.

- Using ANOVA with tools like SPSS 16.0 to validate significance (α = 5%) of variables .

Q. How is the antimicrobial activity of this compound quantified against target pathogens?

Activity is measured via agar diffusion assays (e.g., inhibitory zone diameter) and broth microdilution for minimum inhibitory concentration (MIC). For example:

- Standardize inoculum density (e.g., 10⁶ CFU/mL) of pathogens like Listeria monocytogenes.

- Compare bacteriocin efficacy against controls (e.g., untreated cultures) using statistical models to account for inter-experimental variability .

Advanced Research Questions

Q. What methodologies are used to assess potential mutagenic or genotoxic risks of this compound variants?

Mutagenicity is evaluated via the Ames test (using Salmonella typhimurium strains) and micronucleus (MN) assays. For this compound AS-48:

- No mutagenicity was observed in Ames tests (mutagenicity index <2 across concentrations up to 5 mg/plate) .

- MN assays showed no significant increase in binucleated cells with micronuclei (BNMN) at tested doses .

- Toxicity thresholds are determined via nuclear division index (NDI) analysis, particularly with metabolic activation (S9 fraction) .

Q. What mechanisms underlie this compound resistance in Gram-positive bacteria, and how are they experimentally validated?

Resistance is often mediated by ATP-binding cassette (ABC) transporters that efflux bacteriocins. Methodologies include:

Q. How can researchers reconcile contradictory data in this compound stability studies across different experimental conditions?

Contradictions (e.g., pH-dependent activity loss) require:

- Replicating experiments under standardized conditions (e.g., temperature, storage duration).

- Statistical meta-analysis to identify confounding variables (e.g., protease contamination in crude extracts).

- Reporting numerical precision aligned with instrument sensitivity (e.g., ±0.1 pH units) to minimize measurement bias .

Q. What strategies are used to synthesize this compound analogs for structure-activity relationship (SAR) studies?

Biomimetic synthesis routes are employed, such as:

- Polyketide synthase engineering to modify this compound’s core scaffold (C₂₂H₂₀O₁₀) .

- Solid-phase peptide synthesis for generating truncated variants with altered lipid-binding domains .

Methodological Standards

Q. How should researchers design statistically robust experiments for this compound efficacy trials?

- Define sample sizes using power analysis (e.g., α = 0.05, β = 0.2) to ensure detectability of minimum inhibitory effects .

- Include positive controls (e.g., nisin) and negative controls (solvent-only treatments) to validate assay specificity .

What frameworks ensure rigorous formulation of this compound-related research questions?

Apply the PICO framework:

- P opulation: Target pathogens (e.g., Staphylococcus aureus).

- I ntervention: this compound dosage gradients.

- C omparison: Commercial preservatives (e.g., potassium sorbate).

- O utcome: Log-reduction in pathogen viability .

Data Reporting and Compliance

Q. What ethical and reporting standards apply to this compound studies involving human-derived strains?

- Disclose strain origins (e.g., clinical vs. food isolates) and obtain institutional biosafety approvals .

- Adhere to CONSORT guidelines for transparent reporting of experimental replicates and outlier exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。